Methyl 4-bromo-3-fluorobenzoate
Overview
Description
Methyl 4-bromo-3-fluorobenzoate: is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted by bromine and fluorine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Mechanism of Action
- Methyl 4-bromo-3-fluorobenzoate is a chemical compound with potential biological activity. However, specific primary targets have not been extensively studied or reported in the literature .
Target of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Esterification of 4-bromo-3-fluorobenzoic acid: : The most common method involves the esterification of 4-bromo-3-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
-
Industrial Production Methods: : Industrially, the compound can be synthesized using similar esterification methods but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: : Methyl 4-bromo-3-fluorobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols .
-
Reduction Reactions: : The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed:
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is 4-bromo-3-fluorobenzyl alcohol.
Scientific Research Applications
Chemistry: : Methyl 4-bromo-3-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: : The compound is investigated for its potential use in drug development, particularly in the synthesis of molecules with anti-inflammatory and anticancer properties .
Industry: : It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-fluorobenzoate: Similar in structure but with the positions of bromine and fluorine atoms swapped.
Methyl 4-bromo-2-fluorobenzoate: Another isomer with the fluorine atom at the 2-position.
Uniqueness
Methyl 4-bromo-3-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and as a precursor for the synthesis of complex molecules .
Properties
IUPAC Name |
methyl 4-bromo-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAFDKXHLVMFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620658 | |
Record name | Methyl 4-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849758-12-9 | |
Record name | Methyl 4-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Bromo-3-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.